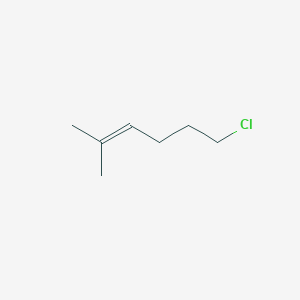

6-Chloro-2-methylhex-2-ene

Descripción

6-Chloro-2-methylhex-2-ene is a chloroalkene with the molecular formula C₇H₁₁Cl. Structurally, it features a six-carbon chain (hexene) with a chlorine atom at position 6, a methyl group at position 2, and a double bond between carbons 2 and 3. This compound is of interest in organic synthesis due to its reactivity as an alkene and the electron-withdrawing effect of the chlorine substituent. While PubChem lists this compound (), detailed physicochemical data (e.g., boiling point, density, or reactivity) are unavailable in the provided evidence.

Propiedades

Número CAS |

100959-06-6 |

|---|---|

Fórmula molecular |

C7H13Cl |

Peso molecular |

132.63 g/mol |

Nombre IUPAC |

6-chloro-2-methylhex-2-ene |

InChI |

InChI=1S/C7H13Cl/c1-7(2)5-3-4-6-8/h5H,3-4,6H2,1-2H3 |

Clave InChI |

RTXGGLJKFDIDBZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCCCCl)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Comparison with Hexachlorocyclohexane Homologs ()

Hexachlorocyclohexanes (HCHs) in (e.g., CAS 608-73-1) are fully chlorinated cyclic compounds. Key differences:

- Structure : HCHs are cyclohexanes with six chlorine atoms, while 6-Chloro-2-methylhex-2-ene is an acyclic alkene with one chlorine.

- Reactivity : HCHs exhibit stereochemical complexity (α, β, γ isomers) and environmental persistence due to high chlorination. In contrast, 6-Chloro-2-methylhex-2-ene’s double bond and single chlorine likely make it more reactive in addition reactions but less environmentally stable.

Comparison with Cyclohexene Derivatives (Evidences 3 and 4)

- Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate () : This compound features a cyclohexene ring with multiple functional groups (ester, ketone, aryl). Unlike 6-Chloro-2-methylhex-2-ene, its reactivity is dominated by conjugation and steric hindrance from bulky substituents.

- 6-((3-Chloro-2-methylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid () : A cyclohexene derivative with a carboxylic acid and carbamoyl group. The chlorine here is part of an aromatic ring, rendering it less reactive toward electrophilic addition compared to the aliphatic chlorine in 6-Chloro-2-methylhex-2-ene.

Hypothetical Data Table for Comparison

While the evidence lacks quantitative data, the table below extrapolates properties based on structural analogs:

| Property | 6-Chloro-2-methylhex-2-ene | Hexachlorocyclohexane (HCH) | Cyclohexene Derivatives |

|---|---|---|---|

| Molecular Formula | C₇H₁₁Cl | C₆H₆Cl₆ | Varies (e.g., C₁₈H₁₇ClNO₃) |

| Structure | Acyclic alkene | Cyclic, fully chlorinated | Cyclohexene with substituents |

| Reactivity | Electrophilic addition | Stereospecific degradation | Conjugation-driven reactions |

| Environmental Persistence | Moderate (predicted) | High (due to chlorination) | Moderate to high |

Key Research Findings and Limitations

- Hexachlorocyclohexanes (): These compounds are notorious for environmental persistence and toxicity, unlike 6-Chloro-2-methylhex-2-ene, which is likely less hazardous due to lower chlorination .

- Cyclohexene Derivatives (Evidences 3–4) : Their complex structures often lead to applications in pharmaceuticals or materials science, whereas 6-Chloro-2-methylhex-2-ene may serve as a simpler intermediate in alkylation or polymerization reactions.

Limitations : The evidence provided lacks direct data on 6-Chloro-2-methylhex-2-ene’s analogs. Comparisons here rely on structural inferences rather than experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.